molecular formula C5H10NO5P B068037 cis-1-Amino-3-phosphonocyclobutanecarboxylic acid CAS No. 189143-41-7

cis-1-Amino-3-phosphonocyclobutanecarboxylic acid

Cat. No.: B068037
CAS No.: 189143-41-7
M. Wt: 195.11 g/mol
InChI Key: KMIBSYJEWZJODK-UHFFFAOYSA-N
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Description

1-Amino-3-phosphonocyclobutane-1-carboxylic acid is a unique compound characterized by its cyclobutane ring structure with an amino group, a phosphonic acid group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-phosphonocyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-phosphonocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino, phosphonic, and carboxylic groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted cyclobutane derivatives.

Scientific Research Applications

1-Amino-3-phosphonocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-3-phosphonocyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-phosphonocyclobutane-1-carboxylic acid is unique due to the presence of both phosphonic and carboxylic acid groups on the cyclobutane ring. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

189143-41-7

Molecular Formula

C5H10NO5P

Molecular Weight

195.11 g/mol

IUPAC Name

1-amino-3-phosphonocyclobutane-1-carboxylic acid

InChI

InChI=1S/C5H10NO5P/c6-5(4(7)8)1-3(2-5)12(9,10)11/h3H,1-2,6H2,(H,7,8)(H2,9,10,11)

InChI Key

KMIBSYJEWZJODK-UHFFFAOYSA-N

SMILES

C1C(CC1(C(=O)O)N)P(=O)(O)O

Canonical SMILES

C1C(CC1(C(=O)O)N)P(=O)(O)O

Synonyms

Cyclobutanecarboxylic acid, 1-amino-3-phosphono-, trans- (9CI)

Origin of Product

United States

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